1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]
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Overview
Description
1’-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] is a complex heterocyclic compound that has garnered interest in various fields of scientific research This compound features a unique spiro structure, which is characterized by two rings sharing a single atom
Preparation Methods
The synthesis of 1’-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-aminophenols with alkynones in 1,4-dioxane at elevated temperatures (100°C) to form the benzo[b][1,4]oxazepine core
Chemical Reactions Analysis
1’-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents include alkyl halides and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
1’-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action for 1’-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] involves its interaction with specific molecular targets. The fluorine atom and benzyl group play crucial roles in binding to these targets, which can include enzymes, receptors, or other proteins. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may modulate biological activity through steric and electronic effects .
Comparison with Similar Compounds
Similar compounds to 1’-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4’-piperidine] include other benzo[b][1,4]oxazepine derivatives and spiro compounds. These compounds share structural similarities but differ in their substituents and functional groups, which can significantly impact their chemical and biological properties. For example:
Benzo[b][1,4]oxazepine derivatives:
Spiro compounds: The spiro structure is common in many biologically active molecules, and variations in the attached rings can lead to different pharmacological profiles.
Properties
CAS No. |
947617-96-1 |
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Molecular Formula |
C20H23FN2O |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
1'-benzyl-7-fluorospiro[4,5-dihydro-3H-1,5-benzoxazepine-2,4'-piperidine] |
InChI |
InChI=1S/C20H23FN2O/c21-17-6-7-19-18(14-17)22-11-8-20(24-19)9-12-23(13-10-20)15-16-4-2-1-3-5-16/h1-7,14,22H,8-13,15H2 |
InChI Key |
OIMOIMLSQGFHJP-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC2=C(C=CC(=C2)F)OC13CCN(CC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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